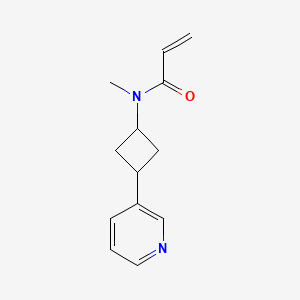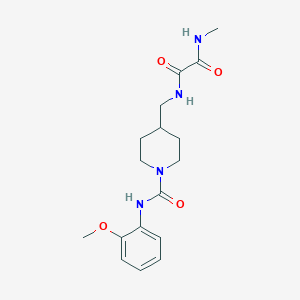
N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular formula of this compound is C21H25N5O4. The molecular weight is 411.462.Chemical Reactions Analysis
The compound may be involved in various chemical reactions. For instance, it might be used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2– homologation .Applications De Recherche Scientifique
Molecular Interaction Studies
Research by Shim et al. (2002) explores the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor. This study provides insights into the conformational analysis and pharmacophore models for cannabinoid receptor ligands, which could be relevant for understanding the binding and activity of N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide at similar receptors (Shim et al., 2002).
Sigma Receptor Binding and Antiproliferative Activity
Berardi et al. (2005) investigated the binding affinity and selectivity of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives, which have structural similarities, at sigma receptors. These compounds demonstrated antiproliferative activity, suggesting their potential in tumor research and therapy, a finding that could be extrapolated to related compounds like N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide (Berardi et al., 2005).
Neuropharmacological Applications
Malawska et al. (2005) synthesized compounds including 1-[3-(4-arylpiperazinyl-1-yl)-2-(N-alkylcarbamoyloxy)propyl]-pyrrolidin-2-one derivatives and evaluated their neuropharmacological activities such as antiarrhythmic and antihypertensive effects. These findings highlight the potential application of N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide in similar pharmacological contexts (Malawska et al., 2005).
Orexin Receptor Mechanisms and Binge Eating
Piccoli et al. (2012) studied GSK1059865, a compound with structural similarities, as a selective OX1R antagonist in a binge eating model. This research could be relevant for understanding the potential role of N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide in modulating orexin receptor mechanisms and related disorders (Piccoli et al., 2012).
5-HT1B/1D Receptor Antagonism
Roberts et al. (1998) explored the effects of SB-224289, a 5-HT1B receptor antagonist, on serotonin levels in various brain regions. This research may inform the potential neurochemical impacts of N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide in similar receptor interactions (Roberts et al., 1998).
Propriétés
IUPAC Name |
N'-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-18-15(22)16(23)19-11-12-7-9-21(10-8-12)17(24)20-13-5-3-4-6-14(13)25-2/h3-6,12H,7-11H2,1-2H3,(H,18,22)(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBRAMVJYHQTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)
![Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)
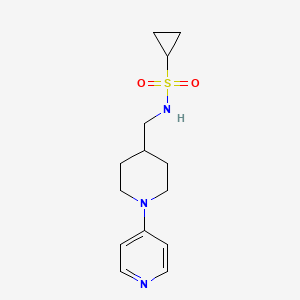
![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)
![2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2844441.png)
![4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2844442.png)
![5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2844443.png)
![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)
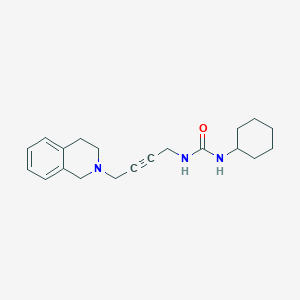
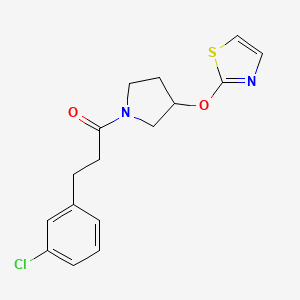
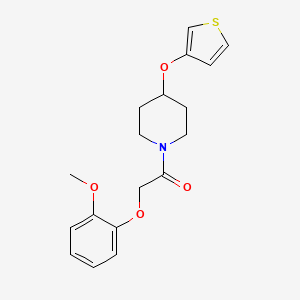
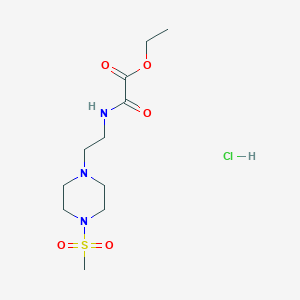
![5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2844452.png)
